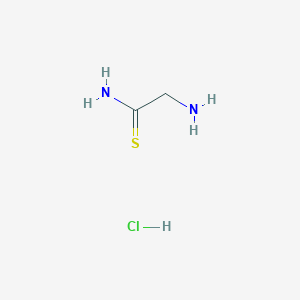

2-Aminoethanethioamide hydrochloride

Übersicht

Beschreibung

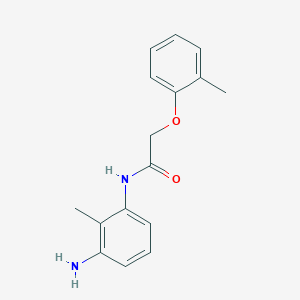

2-Aminoethanethioamide hydrochloride, also known as 2-aminoethanethiol hydrochloride, is a compound that has been studied for various applications, including its potential as an antiradiation drug and its use in the synthesis of polymers and other chemical compounds. It contains both amine and thiol functional groups, which contribute to its reactivity and make it a versatile intermediate in organic synthesis .

Synthesis Analysis

The synthesis of this compound and its derivatives has been explored in several studies. For instance, it has been used as a telogen in the free-radical telomerization of methyl methacrylate, where its behavior as a transfer agent was found to be peculiar due to a weak transfer constant compared to other thiols. The presence of hydrochloric acid during the reaction was crucial to protect the amine group and prevent the formation of secondary amines . Additionally, it has been employed in the aminoethylation of sulfur-containing anions to produce S-substituted derivatives, which are of interest as potential antiradiation drugs .

Molecular Structure Analysis

The molecular structure of this compound has been modeled using ab initio Hartree-Fock and Density Functional Theory calculations. Theoretical vibrational frequencies, bond lengths, and bond angles have been calculated and compared with experimental values. The stability of the molecule arising from hyperconjugative interactions and charge delocalization has been analyzed using Natural Bond Orbital (NBO) analysis, which shows charge transfer within the molecule .

Chemical Reactions Analysis

This compound participates in various chemical reactions due to its amine and thiol groups. It has been used in the synthesis of polynuclear Hg(II)-2-aminoethanethiolates, where its reaction with Hg(2)Cl(2) yielded elemental mercury and one-dimensional polynuclear compounds with variable coordination environments around Hg atoms . The compound has also been added to chalcone analogs to synthesize 3-(2-aminoethylthio)-1-(aryl)-3-(thiophen-2-yl) propan-1-ones and 1,4-thiazepines, with the reaction influenced by the substituents on the chalcones .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives have been characterized using various spectroscopic methods, including (1)H and (13)C NMR, UV-Vis, FT-IR, Raman, and mass spectrometry. Thermal stability has been assessed using thermogravimetric analysis (TGA), and the compounds' structures have been confirmed by single X-ray crystallography . The influence of solvent and concentration of hydrochloric acid on the transfer constant and amine functionality of the telomers synthesized from this compound has been emphasized, highlighting the importance of reaction conditions on the properties of the resulting compounds .

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

2-Aminoethanethiol, closely related to 2-Aminoethanethioamide hydrochloride, has been investigated for its efficiency in inhibiting steel corrosion in acidic solutions. The studies reveal significant inhibition efficiency, attributed to the adsorption of the compound via the −SH group on the positively charged metal surface in corrosive solutions. The adsorptive interaction was best correlated with the Langmuir isotherm, and the efficiency was optimized using response surface methodology, highlighting its potential in corrosion prevention applications (Tansuğ, Tüken, Kıcır, & Erbil, 2014).

Synthesis of Heterocyclic Compounds

The compound has been utilized in the solvent-free tandem synthesis of 2-thiazolines and 2-oxazolines, catalyzed by copper. This method demonstrates high selectivity and efficiency under mild conditions, producing a variety of these heterocycles in good to excellent yields. Such synthetic pathways are crucial for the development of pharmaceuticals and agrochemicals (Li et al., 2012).

Molecular Structure Analysis

In another study, the molecular structure of 2-Aminoethanethiol was modeled using advanced computational techniques, providing insights into its stability, charge transfer mechanisms, and electronic properties. Such analyses are fundamental for understanding the reactivity and potential applications of the compound in various fields, including material science and drug design (Rajalakshmi, 2019).

Advanced Reduction Processes (ARPs)

The degradation of environmental pollutants using advanced reduction processes (ARPs) has also been a field of application. For example, the degradation of 1,2-dichloroethane, a harmful environmental pollutant, was significantly enhanced in the presence of compounds like 2-Aminoethanethiol, demonstrating the role of such chemicals in environmental remediation efforts (Liu, Vellanki, Batchelor, & Abdel-Wahab, 2014).

Safety and Hazards

The safety information for 2-Aminoethanethioamide hydrochloride includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Eigenschaften

IUPAC Name |

2-aminoethanethioamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2S.ClH/c3-1-2(4)5;/h1,3H2,(H2,4,5);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COPVWNNFTVZFQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=S)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10548645 | |

| Record name | Aminoethanethioamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10548645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89226-27-7 | |

| Record name | NSC79152 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79152 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aminoethanethioamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10548645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminoethanethioamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,2,4]Triazolo[4,3-a]pyrazin-3-ylmethanamine](/img/structure/B1340327.png)

![3-[1-(2-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-YL]propanoic acid](/img/structure/B1340351.png)